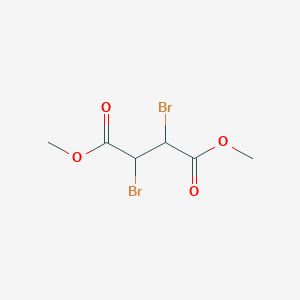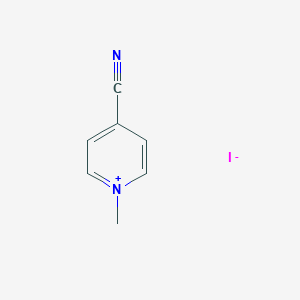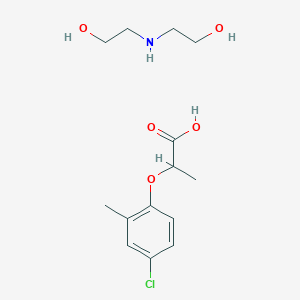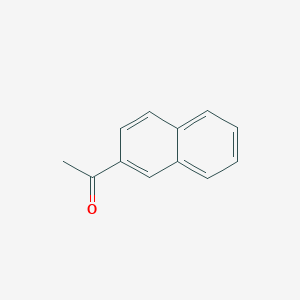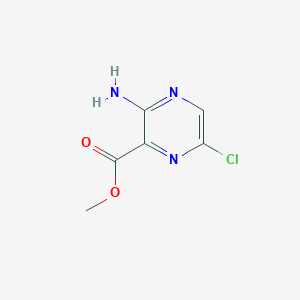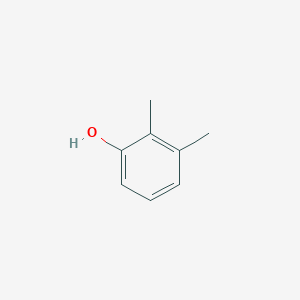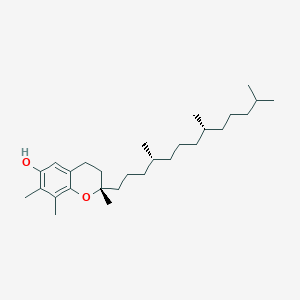
Tocopherols
Overview
Description
Tocopherols are a group of compounds that belong to the family of fat-soluble vitamins, also known as vitamin E. They are essential for maintaining cell membrane integrity and for protecting cells from oxidative damage. This compound are found in a variety of foods, including vegetable oils, nuts, seeds, and green leafy vegetables. They are also found in some animal products, such as egg yolks and liver. This compound are important for health and are believed to have antioxidant properties that can help protect against chronic diseases.
Scientific Research Applications
Plant Stress Resistance and Biofortification :
- Tocopherols protect plants from oxygen toxicity and play roles in stress resistance beyond antioxidative activity. They are involved in retrograde signaling pathways mediated by plant hormones, reactive oxygen species (ROS), and microRNAs (miRNAs) (Ma et al., 2020).
- In soybean plants, α-tocopherol has been shown to alleviate abiotic stresses, such as salinity, enhancing growth and productivity under moderately saline water conditions (Mostafa et al., 2015).
Health Benefits and Cancer Prevention :
- A study on Sprague Dawley rats indicated that mixed this compound, particularly rich in γ- and δ-tocopherols, inhibited mammary tumorigenesis. They activated PPAR-γ and antagonized estrogen action in breast cancer, suggesting their effectiveness in cancer prevention (Lee et al., 2009).
Biotechnological Production and Genetic Engineering :
- The potential for commercial production of α-tocopherol using microorganisms, particularly Euglena gracilis, has been explored. This offers a sustainable source of this compound, with applications in dietary supplements, food preservation, cosmetics, and animal feed fortification (Ogbonna, 2009).
Extraction and Detection Technologies :
- Various methods such as supercritical fluid extraction, molecular distillation, and adsorption methods have been developed for the extraction and enrichment of vitamin E from different sources. These methods vary in efficiency based on experimental conditions like pressure, temperature, and flow rate (Malekbala et al., 2017).
Functional Analysis in Photosynthetic Organisms :
- Research on tocopherol biosynthesis in photosynthetic organisms, including their role in human nutrition and the synthesis process involving enzymes like homogentisate phytyltransferase, has been significant (Collakova & DellaPenna, 2001).
Genetic Mapping and Breeding for Vitamin E Improvement :
- Quantitative trait loci (QTL) associated with the accumulation of this compound in maize have been identified, providing valuable information for marker-assisted selection programs to enhance tocopherol levels in maize grain (Wong et al., 2003).
Role in Exercise-induced Oxidative Stress :
- This compound have been studied in the context of exercise-induced oxidative stress. However, a meta-analysis indicated that tocopherol supplementation did not significantly protect against exercise-induced lipid peroxidation or muscle damage (Stepanyan et al., 2014).
Mechanism of Action
Target of Action
Tocopherols, a group of soluble phenolic compounds, are primarily targeted towards reactive oxygen and nitrogen species . They exist in four different forms: α, β, δ, and γ, and are composed of a chromanol ring and a 16-carbon phytyl chain .
Mode of Action
This compound act as radical scavengers . They mainly function as antioxidants for lipid bilayers . By donating hydrogen atoms to radicals, they quench free radicals . This antioxidant activity is related to the formation of tocopherol quinone and its subsequent recycling or degradation .
Biochemical Pathways
The biosynthesis of this compound takes place mainly in the plastids of higher plants . It involves precursors derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis occurs, at least partially, at the level of key enzymes .
Pharmacokinetics
The pharmacokinetic profile of tocopherol indicates a longer time of excretion for this compound when compared to tocotrienols . The different conjugated metabolites are excreted in the urine or feces depending on the length of their side-chain . Clearance ranged from 0.081 to 0.190 L/h for δ-tocopherol, γ-tocopherol, and β-tocopherol .
Result of Action
This compound act as free radical scavengers, protecting cells and tissues from oxidative damage caused by harmful reactive oxygen species (ROS) . This antioxidant activity helps reduce the risk of chronic diseases such as heart disease, cancer, and neurodegenerative disorders . Moreover, this compound show fluctuation in their quantity under abiotic stresses, suggesting their critical role as an indicator of stress tolerance in plants .
Action Environment
This compound’ function is beyond antioxidant activities, as in some cases, it plays a major role in cell signaling . Tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high tocopherol contents .
Future Directions
Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high Tocopherol contents .
Biochemical Analysis
Biochemical Properties
Tocopherols play a significant role in biochemical reactions. They are lipophilic antioxidants that protect the cell membranes by lipid repair and lipid replacement . The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Cellular Effects
This compound have a critical role as antioxidants and indicators of stress tolerance in plants . They show fluctuation in their quantity under abiotic stresses, suggesting their critical role as antioxidants . In some cases, this compound play a major role in cell signaling as well . They protect the cell membranes by reducing free radical attack .
Molecular Mechanism
This compound function by donating H atoms to radicals (X), acting as radical scavengers, delivering an H atom to quench free radicals . At 323 kJ/mol, the O-H bond in this compound is approximately 10% weaker than in most other phenols . This mechanism allows this compound to exert their effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . The antioxidant action of this compound is related to the formation of tocopherol quinone and its following recycling or degradation .
Dosage Effects in Animal Models
The bioavailability of this compound were inconsistent in different target populations, from healthy subjects to smokers and diseased patients . The study demonstrated that the low dose of tocotrienol mixture, in combined therapy with lovastatin, was an effective reducing cholesterol agent avoiding some adverse effects .
Metabolic Pathways
This compound are involved in various metabolic pathways. The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .
Transport and Distribution
This compound are transported and distributed within cells and tissues. The rapid disappearance of this compound in the plasma within 24 hours triggered much debate on the bioavailability of this compound on metabolic effects. This could be partly due to the low affinity of α-tocopherol transport protein (α-TTP) for this compound .
Subcellular Localization
The localization of α-tocopherol within the highly unsaturated phospholipid bilayer of cell membranes provides a means of controlling lipid oxidation at the initiation site . Mitochondria are the site for major oxidative processes and are important in fat oxidation and energy production, but a side effect is leakage of reactive oxygen species .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tocopherols involves the condensation of isophytol and trimethylhydroquinone followed by the introduction of a chromanol ring. This is typically achieved through a series of oxidation and reduction reactions.", "Starting Materials": [ "Isophytol", "Trimethylhydroquinone", "Chromanol" ], "Reaction": [ "Condensation of isophytol and trimethylhydroquinone to form a chroman", "Oxidation of the chroman to form a chromanol", "Reduction of the chromanol to form tocopherols" ] } | |
CAS RN |
1406-66-2 |
Molecular Formula |
C28H48O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(2S)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28+/m1/s1 |
InChI Key |
QUEDXNHFTDJVIY-XJGOYTCSSA-N |
Isomeric SMILES |
CC1=C(C=C2CC[C@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O |
impurities |
The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol; impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol; impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %. |
SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
Canonical SMILES |
CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O |
boiling_point |
662 °F at 760 mmHg decomposes (NTP, 1992) |
Color/Form |
Pale yellow oil Transparent needles |
density |
0.95 at 77 °F (NTP, 1992) - Less dense than water; will float |
melting_point |
36.5 to 38.3 °F (NTP, 1992) |
Other CAS RN |
1406-66-2 7616-22-0 |
physical_description |
Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992) |
Related CAS |
7718-59-4 |
solubility |
Insoluble (NTP, 1992) |
synonyms |
Abortosan Antioxidans E-Hevert Aquasol E Auxina E Bio E Biopto-E Biosan Bioweyxin Dal E Dal-E Davitamon Dermorelle Detulin E Mulsin E Vicotrat E Vitamin E E-ferol E-Mulsin E-Vicotrat E-Vitamin-ratiopharm Ecoro Elex Verla Embial Ephynal Eplonat Equivit E EUNOVA Vitamin E Eusovit Evion Hydrovit E Lasar Malton E Micorvit E Mowivit Vitamin E Puncto E Richtavit E Sanavitan S Snow-E Muscle, Energy and Feritility Spondyvit Tocolion Tocopa Tocopharm Tocopherol Tocopherol Bayer Tocopherols Tocovital Togasan Vitamin E Unique E Uno Vit Uno-Vit UnoVit Vibolex Vit E hydrosol Vit. E Stada Vita E Vita Plus E Vita-E Vita-Plus E VitaE Vitagutt Vitamin E Vitamin E AL Vitamin E Dragees Vitamin E EVI MIRALE Vitamin E mp Vitamin E Natur Vitamin E Sanum Vitamin E Suspension Vitamin E, Mowivit Vitamin E, Togasan Vitamin E, Vitagutt Vitamin E-mp Vitamin Emp Vitamin-E Dragees Vitamin-E EVI-MIRALE Vitamine E GNR VitaminE EVIMIRALE VitaPlus E Vitazell |
vapor_pressure |
0.00000001 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



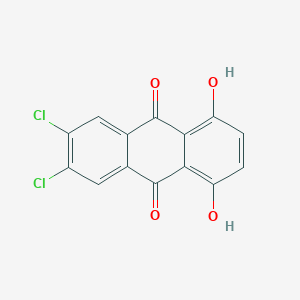
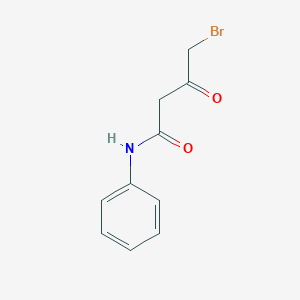
![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
